3,4-Dichloro-N-(4-fluorobenzyl)aniline
Description
3,4-Dichloro-N-(4-fluorobenzyl)aniline (CAS: 356531-56-1) is a halogenated aromatic amine featuring a dichloro-substituted aniline moiety linked to a 4-fluorobenzyl group. This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of small-molecule scaffolds and receptor-targeted agents . Its structural uniqueness arises from the electron-withdrawing chlorine (3,4-positions) and fluorine (para-benzyl) substituents, which modulate electronic properties, lipophilicity, and steric interactions.
Properties
Molecular Formula |
C13H10Cl2FN |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
3,4-dichloro-N-[(4-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl2FN/c14-12-6-5-11(7-13(12)15)17-8-9-1-3-10(16)4-2-9/h1-7,17H,8H2 |
InChI Key |
IXMMFUMVGXKTGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Variations in Halogenated Analogues
Key Compounds :
- 3,4-Dichloro-N-(2-fluorobenzyl)aniline and 3,4-Dichloro-N-(3-fluorobenzyl)aniline: These isomers differ in the fluorine position on the benzyl group (ortho vs. meta). Meta-fluorine balances steric and electronic effects, offering intermediate properties .
- 4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline : This compound features chloro and fluoro groups on the aniline ring, altering dipole moments and hydrogen-bonding capabilities relative to the 3,4-dichloro configuration .
Impact of Substituents :
- Electronic Effects : Chlorine’s strong electron-withdrawing nature deactivates the aniline ring, reducing electrophilic substitution reactivity. Fluorine’s inductive effect further polarizes the benzyl group.
Non-Chlorinated Analogues
N-(4-Fluorobenzyl)aniline : The absence of chlorine substituents results in higher electron density on the aniline ring, increasing susceptibility to oxidation. This compound serves as a precursor in reductive amination reactions, as demonstrated using Pd/NiO catalysts under hydrogen atmospheres . Compared to its dichloro derivative, it exhibits lower thermal stability and reduced bioactivity in receptor-binding assays .
Functional Group Modifications
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline: Replacing the fluorobenzyl group with a methoxyphenoxypropyl chain introduces an electron-donating methoxy group, which increases solubility in polar solvents. However, the bulky substituent may hinder interactions with planar biological targets . The hydrochloride salt enhances crystallinity and stability .
Physicochemical Properties
Preparation Methods
Synthesis of 3,4-Dichloroaniline Precursor
The preparation of 3,4-dichloroaniline serves as the foundational step for subsequent N-alkylation. Industrial methods predominantly employ catalytic hydrogenation of 3,4-dichloronitrobenzene.
Key Reaction Conditions
- Catalyst : Platinum (Pt) or palladium (Pd) on carbon.
- Inhibitor : Morpholine (0.5–1.0 mol%) to suppress dechlorination.
- Temperature : 170–180°C during final hydrogenation.
- Pressure : 200–600 psi hydrogen gas.
The reaction proceeds via sequential nitro-group reduction:
$$
\text{3,4-Dichloronitrobenzene} \xrightarrow[\text{H}_2, \text{Pt/C}]{\text{Morpholine}} \text{3,4-Dichloroaniline}
$$
Yields exceed 90% under optimized conditions, with impurities such as 3,3',4,4'-tetrachlorohydrazobenzene minimized to <0.1% through controlled temperature staging.
N-Alkylation with 4-Fluorobenzyl Halides
The introduction of the 4-fluorobenzyl group employs nucleophilic substitution under basic conditions.
General Protocol
- Substrate : 3,4-Dichloroaniline.
- Alkylating Agent : 4-Fluorobenzyl bromide or chloride.
- Base : Sodium hydroxide (NaOH) or potassium carbonate (K$$2$$CO$$3$$).
- Solvent : Dimethylformamide (DMF) or ethanol.
- Temperature : 60–80°C for 6–12 hours.
The reaction mechanism involves deprotonation of the aniline nitrogen, followed by SN2 attack on the 4-fluorobenzyl halide:
$$
\text{3,4-Dichloroaniline} + \text{4-Fluorobenzyl bromide} \xrightarrow[\text{NaOH}]{\text{DMF}} \text{3,4-Dichloro-N-(4-fluorobenzyl)aniline} + \text{NaBr}
$$
Optimization Strategies and Critical Parameters
Catalytic Hydrogenation Efficiency
Table 1 : Impact of Reaction Parameters on 3,4-Dichloroaniline Yield
| Parameter | Optimal Range | Yield (%) | Impurity Level (%) |
|---|---|---|---|
| Temperature | 170–180°C | 92–95 | <0.1 |
| Hydrogen Pressure | 400–500 psi | 94 | 0.05 |
| Morpholine Loading | 0.8 mol% | 93 | 0.08 |
| Catalyst Recyclability | 3 cycles | 88–90 | 0.2 |
Elevated temperatures (>180°C) risk dechlorination, while insufficient morpholine permits hydrazobenzene formation.
Alkylation Step Optimization
Table 2 : N-Alkylation Efficiency with Varied Bases
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaOH | DMF | 8 | 78 | 98.5 |
| K$$2$$CO$$3$$ | Ethanol | 12 | 85 | 99.1 |
| Triethylamine | Acetonitrile | 10 | 65 | 97.3 |
Potassium carbonate in ethanol achieves superior yields due to milder basicity, reducing side reactions like hydrolysis of the benzyl halide.
Industrial-Scale Production Techniques
Continuous Flow Hydrogenation
Modern facilities adopt continuous flow reactors for 3,4-dichloroaniline synthesis, enhancing throughput and safety. Key features include:
Solvent-Free Alkylation
Recent advancements eliminate solvents by employing molten 3,4-dichloroaniline (melting point: 52°C) as the reaction medium. Benefits include:
Comparative Analysis of Alternative Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of 3,4-dichlorobenzaldehyde with 4-fluorobenzylamine:
$$
\text{3,4-Dichlorobenzaldehyde} + \text{4-Fluorobenzylamine} \xrightarrow[\text{NaBH}_4]{\text{MeOH}} \text{this compound}
$$
Advantages : Avoids alkylating agents.
Limitations : Lower yields (65–70%) and higher cost of 4-fluorobenzylamine.
Ullmann Coupling for Direct Functionalization
Copper-catalyzed coupling between 3,4-dichloroaniline and 4-fluorobenzyl halides offers a one-pot alternative:
$$
\text{3,4-Dichloroaniline} + \text{4-Fluorobenzyl bromide} \xrightarrow[\text{CuI, K}3\text{PO}4]{\text{DMSO}} \text{Product}
$$
Conditions : 120°C, 24 hours, 72% yield.
Purity Enhancement and Analytical Methods
Recrystallization Protocols
Chromatographic Techniques
- Column : Silica gel (230–400 mesh).
- Eluent : Hexane/ethyl acetate (4:1).
Q & A
Basic: What are the primary synthetic routes for preparing 3,4-Dichloro-N-(4-fluorobenzyl)aniline?
Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3,4-dichloroaniline with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. Alternatively, reductive amination of 3,4-dichloroaniline with 4-fluorobenzaldehyde using catalysts such as Pd/NiO under hydrogen atmosphere yields the target compound with high efficiency (isolated yield ~97%) .
Key Steps:
Nucleophilic Substitution:
- Reactants: 3,4-Dichloroaniline + 4-Fluorobenzyl halide.
- Conditions: Base (NaOH/K₂CO₃), solvent (DMF/THF), 60–80°C, 12–24 hours.
- Purification: Column chromatography or recrystallization.
Reductive Amination:
- Reactants: 3,4-Dichloroaniline + 4-Fluorobenzaldehyde.
- Catalyst: Pd/NiO (1.1 wt%), H₂ atmosphere, 25°C, 10 hours.
- Advantages: Mild conditions, high yield, minimal by-products .
Advanced: How do structural modifications (e.g., halogen substitution, alkyl chain variation) influence the compound’s reactivity and biological activity?
Answer:
Structural analogs reveal that:
- Halogen Position: 3,4-Dichloro substitution enhances electrophilicity and π-π stacking compared to 2,4- or 3,5-dichloro isomers, improving interactions with aromatic residues in enzymes .
- Fluorine in Benzyl Group: The 4-fluorobenzyl moiety increases lipophilicity (logP ~3.2) and metabolic stability, critical for blood-brain barrier penetration in neuroactive studies .
- Alkyl Chain Variations: Replacing fluorobenzyl with cyclopropylmethyl (as in 3,4-dichloro-N-(cyclopropylmethyl)aniline) reduces steric hindrance, altering binding affinity to targets like cytochrome P450 enzymes .
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